molecular formula C5H2ClFN2O2 B2574080 2-Chloro-6-fluoro-3-nitropyridine CAS No. 333998-12-2

2-Chloro-6-fluoro-3-nitropyridine

Cat. No.: B2574080
CAS No.: 333998-12-2
M. Wt: 176.53
InChI Key: SBLKLWBROBWDAO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases .


Chemical Reactions Analysis

Pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Scientific Research Applications

Nucleophilic Substitution Reactions

2-Chloro-6-fluoro-3-nitropyridine is involved in nucleophilic substitution reactions. Brewis et al. (1974) investigated its reactions with N-methylaniline in ethanol, examining the catalysis effects and mechanisms of nucleophilic aromatic substitution (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Synthesis of Antibacterial Agents

Matsumoto et al. (1984) utilized this compound in the synthesis of antibacterial agents, particularly exploring the structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).

Synthesis of 2-Aminopyridines

Hand and Baker (1989) synthesized 2-chloro-5-fluoropyridine, which is similar to this compound, showing its applications in creating other pyridine derivatives with potential pharmaceutical relevance (Hand & Baker, 1989).

Spectroscopic Analysis and Solid-State Structure

Jukić et al. (2010) conducted a study on a compound similar to this compound, analyzing its solid-state structure using X-ray and spectroscopic methods. This research highlights the importance of understanding the structural and optical properties of such compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).

Preparation of Alkoxy-Pyridine Derivatives

Jankowiak, Jakowiecki, and Kaszyński (2008) investigated the reactions of compounds including 2-chloro-4-fluoropyridine to create alkoxy-pyridine derivatives. This study indicates the potential use of this compound in synthesizing various pyridine-based compounds (Jankowiak, Jakowiecki, & Kaszyński, 2008).

Molecular and Electronic Structure Studies

Arjunan et al. (2012) conducted a detailed analysis of the vibrational, conformational, and electronic structures of 2-chloro-4-methyl-3-nitropyridine. This research is relevant for understanding the electronic properties and reactivity of similar compounds like this compound (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Safety and Hazards

2-Chloro-6-fluoro-3-nitropyridine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical, and biological properties .

Properties

IUPAC Name

2-chloro-6-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKLWBROBWDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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